9-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic compound It features a unique structure that combines a pyrazole ring, a triazoloquinazoline core, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions One common approach starts with the preparation of the pyrazole ring, followed by the construction of the triazoloquinazoline core
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized via the cyclization of amido-nitriles.
Construction of the Triazoloquinazoline Core: This step involves the formation of the triazoloquinazoline core through a series of cyclization reactions.
Introduction of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole ring or the triazoloquinazoline core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structure allows for the design of materials with specific functionalities.
Mechanism of Action
The mechanism of action of 9-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- This compound
Uniqueness
The uniqueness of This compound lies in its combination of a pyrazole ring, a triazoloquinazoline core, and a methylsulfanyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H18N6OS |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
9-(1,3-dimethylpyrazol-4-yl)-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C15H18N6OS/c1-8-9(7-20(2)18-8)13-12-10(5-4-6-11(12)22)16-14-17-15(23-3)19-21(13)14/h7,13H,4-6H2,1-3H3,(H,16,17,19) |
InChI Key |
MDTGNJAHFUMBRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2C3=C(CCCC3=O)NC4=NC(=NN24)SC)C |
Origin of Product |
United States |
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